molecular formula C15H22N2O2S B3722033 3-[(2-ethylhexyl)amino]-1H-1,2-benzisothiazole-1,1-dione

3-[(2-ethylhexyl)amino]-1H-1,2-benzisothiazole-1,1-dione

Cat. No.: B3722033
M. Wt: 294.4 g/mol
InChI Key: JWGKIRWGXSUOFR-UHFFFAOYSA-N
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Description

3-[(2-ethylhexyl)amino]-1H-1,2-benzisothiazole-1,1-dione is a chemical compound with a complex structure that includes a benzisothiazole ring substituted with an ethylhexylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-ethylhexyl)amino]-1H-1,2-benzisothiazole-1,1-dione typically involves the reaction of 2-ethylhexylamine with 1,2-benzisothiazole-1,1-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-[(2-ethylhexyl)amino]-1H-1,2-benzisothiazole-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alkyl derivatives .

Scientific Research Applications

3-[(2-ethylhexyl)amino]-1H-1,2-benzisothiazole-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-ethylhexyl)amino]-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-ethylhexyl)amino]-1H-1,2-benzisothiazole-1,1-dione is unique due to its specific substitution pattern and the presence of the benzisothiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-ethylhexyl)-1,1-dioxo-1,2-benzothiazol-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-3-5-8-12(4-2)11-16-15-13-9-6-7-10-14(13)20(18,19)17-15/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGKIRWGXSUOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN=C1C2=CC=CC=C2S(=O)(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2-ethylhexyl)amino]-1H-1,2-benzisothiazole-1,1-dione
Reactant of Route 2
3-[(2-ethylhexyl)amino]-1H-1,2-benzisothiazole-1,1-dione
Reactant of Route 3
3-[(2-ethylhexyl)amino]-1H-1,2-benzisothiazole-1,1-dione
Reactant of Route 4
3-[(2-ethylhexyl)amino]-1H-1,2-benzisothiazole-1,1-dione
Reactant of Route 5
3-[(2-ethylhexyl)amino]-1H-1,2-benzisothiazole-1,1-dione
Reactant of Route 6
3-[(2-ethylhexyl)amino]-1H-1,2-benzisothiazole-1,1-dione

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